

# The Pharmacokinetics of Itraconazole and its Metabolites: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (2R,4S)-Hydroxy Itraconazole-d5

Cat. No.: B602495

[Get Quote](#)

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

## Introduction

Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of systemic mycoses. Its clinical efficacy is intrinsically linked to its complex pharmacokinetic profile, which is characterized by high lipophilicity, extensive metabolism, and significant inter-individual variability. This technical guide provides a comprehensive overview of the pharmacokinetics of itraconazole and its primary active metabolite, hydroxyitraconazole, across various formulations. It also details the experimental protocols used for their quantification, a process where deuterated itraconazole plays a crucial role as an internal standard.

A key strategy in modern drug development to enhance pharmacokinetic properties is the selective replacement of hydrogen with its heavier isotope, deuterium. This modification can alter metabolic pathways and potentially improve a drug's safety and efficacy profile. However, it is important to note that, to date, there is no publicly available pharmacokinetic data from preclinical or clinical studies on deuterated itraconazole as a therapeutic agent. Its current role in the scientific literature is confined to its use as an internal standard in bioanalytical assays to ensure accuracy and precision. This guide will, therefore, focus on the extensive data available for non-deuterated itraconazole and its metabolites.

## Pharmacokinetic Properties of Itraconazole and Hydroxyitraconazole

Itraconazole is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into several metabolites.<sup>[1][2]</sup> The major and most significant metabolite is hydroxyitraconazole, which also possesses considerable antifungal activity.<sup>[1][3]</sup> Other identified metabolites include keto-itraconazole and N-desalkyl-itraconazole.<sup>[1]</sup> The pharmacokinetic parameters of itraconazole and hydroxyitraconazole are highly dependent on the drug's formulation, which influences its solubility and absorption. Several formulations have been developed to improve the bioavailability of the poorly water-soluble itraconazole, including the conventional capsule, an oral solution, a nanocrystal formulation, and a super-bioavailable formulation.<sup>[4][5][6]</sup>

## Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for itraconazole and hydroxyitraconazole across different formulations and dosing regimens.

Table 1: Pharmacokinetic Parameters of Itraconazole Following Single Dose Administration in Healthy Volunteers

| Formulation                       | Dose   | Cmax (ng/mL)  | Tmax (hr) | AUC (ng·hr/mL)                         | Half-life (t <sub>1/2</sub> ) (hr) | Reference(s) |
|-----------------------------------|--------|---------------|-----------|----------------------------------------|------------------------------------|--------------|
| Conventional Capsule              | 100 mg | 110           | 2.8       | 1,320 (AUC <sub>0-∞</sub> )            | 15                                 | [7]          |
| Conventional Capsule              | 200 mg | 272           | 3.0       | 4,160 (AUC <sub>0-∞</sub> )            | 20.7                               | [7]          |
| Oral Solution                     | 200 mg | 243.3 ± 103.5 | 4.6 ± 1.1 | 3543.1 ± 1438.3 (AUC <sub>0-96</sub> ) | 24.5 ± 6.0                         | [6]          |
| Nanocrystalline Formulation (NCF) | 100 mg | -             | -         | 4,506 ± 1,023 (AUC <sub>0-∞</sub> )    | 28.5 ± 5.6                         | [8]          |
| Nanocrystalline Formulation (NCF) | 200 mg | -             | -         | 10,230 ± 1,988 (AUC <sub>0-∞</sub> )   | 39.7 ± 15.6                        | [8]          |

Data are presented as mean or mean ± standard deviation where available.

Table 2: Pharmacokinetic Parameters of Itraconazole Following Multiple Dose Administration

| Formulation                      | Dose                          | Cmax (ng/mL) | Trough Conc. (ng/mL) | AUC (ng·hr/mL)                              | Half-life (t <sub>1/2</sub> ) (hr) | Study Population              | Reference(s) |
|----------------------------------|-------------------------------|--------------|----------------------|---------------------------------------------|------------------------------------|-------------------------------|--------------|
| Conventional Capsule             | 100 mg once daily for 15 days | 412          | -                    | -                                           | 34                                 | Healthy Volunteer s           | [7]          |
| Conventional Capsule             | 200 mg once daily for 15 days | 1,070        | -                    | -                                           | 36.5                               | Healthy Volunteer s           | [7]          |
| Nanocryst tal Formulati on (NCF) | 200 mg once daily for 7 days  | 1,739 ± 467  | 1,250 ± 340          | 33,831 ± (AUC <sub>0-</sub> <sup>24</sup> ) | 64.1 ± 26.2                        | Healthy Volunteer s           | [8]          |
| Super-bioavailable (SBITZ)       | 130 mg once daily for 28 days | 1770 ± 268.9 | -                    | -                                           | -                                  | Patients with dermatophytosis | [4][9]       |
| Conventional (CITZ)              | 200 mg once daily for 28 days | 1704 ± 261.6 | -                    | -                                           | -                                  | Patients with dermatophytosis | [4][9]       |

Data are presented as mean or mean ± standard deviation where available.

Table 3: Pharmacokinetic Parameters of Hydroxyitraconazole

| Formulation                   | Dose (of Itraconazole)       | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL)                         | Half-life (t <sub>1/2</sub> ) (hr) | Study Population   | Reference(s) |
|-------------------------------|------------------------------|--------------|-----------|----------------------------------------|------------------------------------|--------------------|--------------|
| Oral Solution                 | 200 mg single dose           | 358.8 ± 73.1 | 5.5 ± 1.3 | 7728.4 ± 1928.3 (AUC <sub>0-96</sub> ) | 27.6 ± 5.5                         | Healthy Volunteers | [6]          |
| Nanocrystal Formulation (NCF) | 200 mg once daily for 7 days | 2,139 ± 307  | -         | 43,157 ± 5,888 (AUC <sub>0-24</sub> )  | 56.4 ± 15.6                        | Healthy Volunteers | [8]          |

Data are presented as mean or mean ± standard deviation where available.

## Experimental Protocols

The accurate quantification of itraconazole and its metabolites in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[10][11] Deuterated itraconazole is frequently used as an internal standard to ensure the accuracy and precision of these methods.[12][13][14]

## Sample Preparation

A common procedure for extracting itraconazole and its metabolites from plasma or serum involves the following steps:

- Protein Precipitation: This is a simple and rapid method where a protein precipitating agent, such as acetonitrile or methanol, is added to the plasma sample.[11][12] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant containing the analytes is then collected for analysis.
- Liquid-Liquid Extraction (LLE): This method involves the extraction of the analytes from the aqueous plasma sample into an immiscible organic solvent. A common extraction solvent mixture is 2,2,4-trimethylpentane and dichloromethane.[15]

- Solid-Phase Extraction (SPE): SPE provides a more selective extraction and cleanup of the sample. The plasma sample is loaded onto a solid-phase cartridge (e.g., C8-bonded silica), which retains the analytes.[16] Interfering substances are washed away, and the analytes are then eluted with an appropriate solvent.

## Analytical Methods

- High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) or fluorescence detection is a widely used method.[15][16]
  - Column: A reversed-phase column, such as a C8 or C18, is typically used for separation.
  - Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is commonly used.[15]
  - Detection: UV detection is often set at a wavelength of around 263 nm.[16] Fluorescence detection utilizes an excitation wavelength of approximately 260 nm and an emission wavelength of about 365 nm.[15]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the quantification of itraconazole and its metabolites.[10][11]
  - Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
  - Mass Analysis: A triple quadrupole mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard, which provides high selectivity.

## Use of Deuterated Internal Standards

In LC-MS/MS methods, stable isotope-labeled internal standards, such as deuterated itraconazole (e.g., itraconazole-d3, itraconazole-d9) and deuterated hydroxyitraconazole, are considered the gold standard.[12][13][14] These internal standards have nearly identical chemical and physical properties to the analytes but a different mass. They are added to the samples at a known concentration before sample preparation and co-elute with the analytes during chromatography. By measuring the ratio of the analyte peak area to the internal

standard peak area, any variability in sample preparation, injection volume, and ionization efficiency can be compensated for, leading to highly accurate and precise quantification.

## Visualizations

### Itraconazole Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of itraconazole mediated by the CYP3A4 enzyme.



[Click to download full resolution via product page](#)

*Itraconazole metabolic pathway.*

### Experimental Workflow for Bioanalysis

The diagram below outlines a typical experimental workflow for the quantification of itraconazole in plasma samples using LC-MS/MS with a deuterated internal standard.



[Click to download full resolution via product page](#)

*Bioanalytical workflow for itraconazole.*

## Conclusion

The pharmacokinetics of itraconazole are complex and influenced by its formulation, demonstrating non-linear absorption and metabolism. Its primary metabolite, hydroxyitraconazole, contributes significantly to its antifungal activity. While various formulations have been developed to enhance its bioavailability, considerable inter-individual variability remains a key clinical challenge. The accurate quantification of itraconazole and its metabolites, crucial for pharmacokinetic studies and therapeutic drug monitoring, relies heavily on robust bioanalytical methods like LC-MS/MS, where deuterated itraconazole serves as an

indispensable internal standard. Although deuteration is a promising strategy for optimizing drug pharmacokinetics, there is currently a lack of data on the therapeutic use of a deuterated itraconazole molecule. Future research in this area could potentially lead to the development of an itraconazole therapy with an improved pharmacokinetic profile, offering enhanced efficacy and safety for patients with fungal infections.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The clinical pharmacokinetics of itraconazole: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and clinical comparison of super-bioavailable itraconazole and conventional itraconazole at different dosing in dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Enhanced Bioavailability of Itraconazole in Hydroxypropyl $\beta$ -Cyclodextrin Solution versus Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Pharmacokinetics of itraconazole and hydroxyitraconazole in healthy subjects after single and multiple doses of a novel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and clinical comparison of super-bioavailable itraconazole and conventional itraconazole at different dosing in dermatophytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Liquid chromatographic method for the determination of plasma itraconazole and its hydroxy metabolite in pharmacokinetic/bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of itraconazole in human plasma by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics of Itraconazole and its Metabolites: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602495#pharmacokinetics-of-itraconazole-and-its-deuterated-metabolites]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)